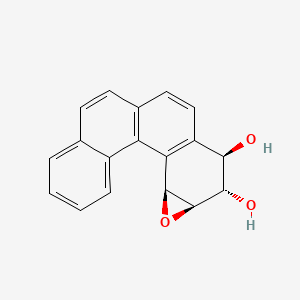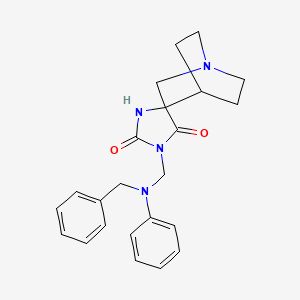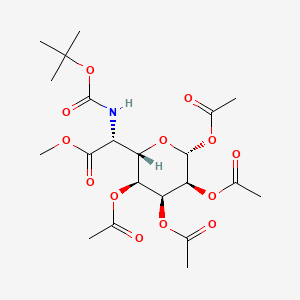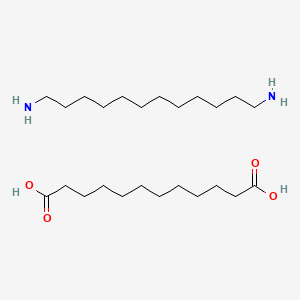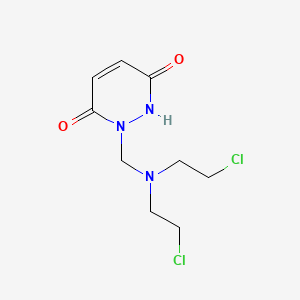
1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione is a compound known for its significant applications in various scientific fields This compound is characterized by its unique structure, which includes a bis(2-chloroethyl)amino group attached to a pyridazinedione core
Méthodes De Préparation
The synthesis of 1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione typically involves multiple steps. One common method starts with the reaction of 3-hydroxy-6-methylpyridine with thiophosphoryl chloride in the presence of triethylamine and a solvent mixture of toluene and tetrahydrofuran at 50-55°C. The intermediate product is then reacted with bis(2-chloroethyl)amine hydrochloride in dry tetrahydrofuran at room temperature to yield the final compound .
Industrial production methods often involve similar synthetic routes but are optimized for larger scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Applications De Recherche Scientifique
1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cell growth and viability.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with DNA replication and cell division.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione involves its role as an alkylating agent. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking of DNA strands. This prevents DNA replication and transcription, ultimately inhibiting cell division and leading to cell death. This mechanism is similar to that of other nitrogen mustard compounds used in chemotherapy .
Comparaison Avec Des Composés Similaires
1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
14628-36-5 |
|---|---|
Formule moléculaire |
C9H13Cl2N3O2 |
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
2-[bis(2-chloroethyl)aminomethyl]-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C9H13Cl2N3O2/c10-3-5-13(6-4-11)7-14-9(16)2-1-8(15)12-14/h1-2H,3-7H2,(H,12,15) |
Clé InChI |
ZKNUBXXCWDUQIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(NC1=O)CN(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,14(19)-pentaen-20-one](/img/structure/B12793784.png)

![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)
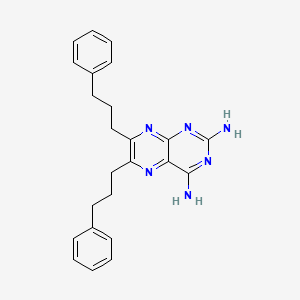

![Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate](/img/structure/B12793820.png)
